- Reductive acetylation of carbonyl compounds to acetates with pyridine zinc borohydride, Bulletin of the Korean Chemical Society, 2008, 29(1), 76-80

Cas no 92618-89-8 (Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate)

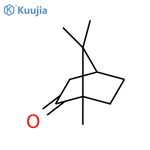

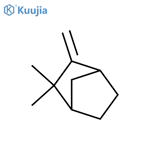

![Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate structure](https://it.kuujia.com/scimg/cas/92618-89-8x500.png)

92618-89-8 structure

Nome del prodotto:Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate

Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Proprietà chimiche e fisiche

Nomi e identificatori

-

- Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate

- D,L-ISOBORNYL ACETATE

- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate (9CI)

- (1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate

- (4,7,7-Trimethyl-3-bicyclo[2.2.1]heptanyl) acetate

- 1,7,7-Trimethylbicyclo[2,2,1]heptan-2-ol acetate

- 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate

- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate

- Acetic acid 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester

- NSC 163480

- [(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate

- exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate

- (+)-Acetic acid bornyl ester

- NSC-759844

- DB-066148

- endo-(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate

- BBL033932

- bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate

- 5655-61-8

- Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-,2-acetate,(1S,2R,4S)-

- 2-Camphanol acetate

- Acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester

- STK079562

- CS-0313797

- NSC-163480

- 92618-89-8

- CHEMBL1439452

- NCI60_020169

- NSC163480

- MFCD00867808

- DTXSID80859098

- DB-072157

- SCHEMBL117760

- 1,7-Trimethylbicyclo[2.2.1]heptan-2-ol acetate

- 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate #

- NS00009276

- Bicyclo[2.2.1]heptan-2-ol,7,7-trimethyl-, acetate, endo-

- AKOS005392232

- NCGC00159354-03

- NCGC00159354-06

- NSC759844

- NSC407158

- BRD-A41385909-001-01-3

- BORNYL ACETATE

- Isobornyl acetate

- VS-12345

- NCGC00159354-02

- Borneol, acetate

- 125-12-2

- endo-bornyl acetate

- AB01563199_01

- NSC-407158

- HMS3264P09

- SR-01000944256-1

- Bornyl acetic ether

- endo-2-Camphanyl ethanoate

- CCG-213841

- L-(-)-Bornyl acetate

- Pharmakon1600-01502510

- endo-(1R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate

- (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) acetate

- SR-01000944256

-

- MDL: MFCD00077195

- Inchi: 1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3

- Chiave InChI: KGEKLUUHTZCSIP-UHFFFAOYSA-N

- Sorrisi: O=C(C)OC1C2(C(C(CC2)C1)(C)C)C

Proprietà calcolate

- Massa esatta: 196.146329876g/mol

- Massa monoisotopica: 196.146329876g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 14

- Conta legami ruotabili: 2

- Complessità: 270

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 3

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 26.3Ų

- XLogP3: 3.3

Proprietà sperimentali

- LogP: log Kow = 4.30

Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384467-1kg |

1,7,7-Trimethylbicyclo[2.2.1]Heptan-2-yl acetate |

92618-89-8 | 98% | 1kg |

¥756.00 | 2024-04-25 | |

| 1PlusChem | 1P01FP1V-100g |

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |

92618-89-8 | 93% +(GC) | 100g |

$8.00 | 2024-04-20 | |

| 1PlusChem | 1P01FP1V-500g |

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |

92618-89-8 | 93% +(GC) | 500g |

$19.00 | 2024-04-20 | |

| A2B Chem LLC | AY11123-500g |

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |

92618-89-8 | 93% +(GC) | 500g |

$17.00 | 2024-07-18 | |

| A2B Chem LLC | AY11123-25g |

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |

92618-89-8 | 93% +(GC) | 25g |

$4.00 | 2024-05-20 | |

| 1PlusChem | 1P01FP1V-25g |

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |

92618-89-8 | 93% +(GC) | 25g |

$4.00 | 2024-04-20 | |

| A2B Chem LLC | AY11123-100g |

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |

92618-89-8 | 93% +(GC) | 100g |

$7.00 | 2024-07-18 |

Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: (SP-5-12)-(Pyridine)bis[tetrahydroborato(1-)-κH,κH′]zinc Solvents: Tetrahydrofuran , Ethyl acetate ; 2 h, reflux

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Sulfuric acid

Riferimento

- Camphene, Berichte der Deutschen Chemischen Gesellschaft, 1904, 37, 1032-1037

Metodo di produzione 3

Condizioni di reazione

1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, samarium(3+) salt (3:1) ; 15 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- Samarium trifluoromethanesulfonate: an efficient moisture tolerant acylation catalyst under solvent-free condition, Journal of Carbohydrate Chemistry, 2008, 27(1), 1-9

Metodo di produzione 4

Condizioni di reazione

1.1 Catalysts: 4,6-Bis(sulfoamino)-1,3,5-triazin-2-yl sulfamate Solvents: Dichloromethane ; 3 - 145 min, rt

Riferimento

- Efficient Acetylation of Alcohols, Phenols, and Amines Catalyzed by Melamine Trisulfonic Acid (MTSA), Synthetic Communications, 2010, 40(7), 1022-1028

Metodo di produzione 5

Condizioni di reazione

1.1 Solvents: Chloroform

Riferimento

- 1-Acyl-3-substituted imidazolium salts as highly reactive acylating agents, Chemical & Pharmaceutical Bulletin, 1982, 30(11), 4242-4

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Sulfuric acid

Riferimento

- Camphene, Justus Liebigs Annalen der Chemie, 1905, 340, 17-63

Metodo di produzione 7

Metodo di produzione 8

Condizioni di reazione

1.1 165 - 170 °C; 126 - 127 °C; 1 h, 126 - 127 °C

Riferimento

- Method for producing camphorquinone from byproduct generated during camphor synthesis process as raw material, China, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt; overnight, rt

Riferimento

- Carboxyl esterase enantioselective hydrolysis of monoterpenols, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 9.9 s, 5 MPa, 225 °C

Riferimento

- Environmental benign application to organic syntheses using high-pressure, high-temperature water microfluidic system, Hokkaidoritsu Kogyo Shikenjo Hokoku, 2009, 308, 23-31

Metodo di produzione 11

Condizioni di reazione

Riferimento

- Study on camphene esterification catalyzed by natural zeolite. (I). Reaction conditions, Linchan Huaxue Yu Gongye, 1990, 10(4), 241-7

Metodo di produzione 12

Condizioni di reazione

Riferimento

- Effect of organic base on one-step acylation of camphene, Huaxue Shiji, 2003, 25(1), 33-34

Metodo di produzione 13

Condizioni di reazione

1.1 35 min, 80 °C

Riferimento

- Rice husk ash. A new, cheap, efficient, and reusable reagent for the protection of alcohols, phenols, amines, and thiols, Phosphorus, 2014, 189(5), 577-586

Metodo di produzione 14

Condizioni di reazione

1.1 1.5 h, 80 °C

Riferimento

- Rice husk: Introduction of a green, cheap and reusable catalyst for the protection of alcohols, phenols, amines and thiols, Comptes Rendus Chimie, 2014, 17(2), 164-170

Metodo di produzione 15

Condizioni di reazione

Riferimento

- A facile conversion of halides, alcohols and olefins to esters using iron(III) perchlorate, Synthetic Communications, 1992, 22(7), 1087-94

Metodo di produzione 16

Condizioni di reazione

1.1 Catalysts: (SP-4-1)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]copper Solvents: Ethyl acetate ; 10 min, reflux

1.2 Reagents: Sodium borohydride ; 3.25 h, reflux

1.2 Reagents: Sodium borohydride ; 3.25 h, reflux

Riferimento

- Reductive acetylation of carbonyl compounds to acetates with NaBH4/Cu(dmg)2 system, Organic Chemistry: An Indian Journal, 2013, 9(6), 244-248

Metodo di produzione 17

Condizioni di reazione

1.1 Catalysts: (±)-Camphorsulfonic acid , Graphite ; 30 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Riferimento

- Solvent-free Acetylation Procedure, Organic Preparations and Procedures International, 2021, 53(6), 590-594

Metodo di produzione 18

Condizioni di reazione

Riferimento

- Terpenoid reactions in the presence of synthetic zeolite catalysts. 26. Acylation of (+)-2-pinene, (-)-2(10)-pinene and (+)-1-p-menthene by synthetic zeolite catalysts, Nihon Yukagakkaishi, 1997, 46(5), 583-587

Metodo di produzione 19

Condizioni di reazione

1.1 Solvents: Acetic acid , Water ; 9.9 s, 5 MPa, 200 °C

Riferimento

- A highly selective, high-speed, and hydrolysis-free O-acylation in subcritical water in the absence of a catalyst, Angewandte Chemie, 2007, 46(33), 6284-6288

Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Raw materials

- Camphor

- DL-Camphene

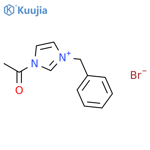

- 1-acetyl-3-benzylimidazolium bromide

- 1,7,7-trimethylbicyclo2.2.1heptan-2-ol

- Bicyclo[2.2.1]heptan-2-ol,2,3,3-trimethyl-

Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Preparation Products

Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Letteratura correlata

-

Xinghao Tu,Yijun Liu,Yao Yanli,Li Wenxiu,Luo Ping,Liqing Du,Junjun He,Lu Jian-neng RSC Adv. 2022 12 26485

Categorie correlate

- Prodotti naturali e estratti Estratti di piante a base di piante Rhanterium epapposum

- Prodotti naturali e estratti Estratti di piante a base di piante Ferulago trachycarpa

- Solventi e chimici organici Composti organici Lipidi e molecole simili ai lipidi lipidi prenolici Biciclici monoterpenoidi

- Solventi e chimici organici Composti organici Lipidi e molecole simili ai lipidi lipidi prenolici Monoterpenei Biciclici monoterpenoidi

92618-89-8 (Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate) Prodotti correlati

- 76-50-6(Bornyl isovalerate)

- 77-54-3((+)-cedryl acetate)

- 89-48-5((±)-Menthyl Acetate)

- 2623-23-6(Menthyl acetate)

- 76-49-3(Bornyl acetate)

- 7779-73-9(Isobornyl isovalerate)

- 5726-19-2(2-Methylcyclohexyl Acetate)

- 2756-56-1(Isobornyl propanoate)

- 88-41-5(2-Tert-Butylcyclohexyl acetate)

- 125-12-2(isobornyl acetate)

Fornitori consigliati

Shanghai Xinsi New Materials Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Nantong Boya Environmental Protection Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Amadis Chemical Company Limited

Membro d'oro

CN Fornitore

Reagenti